Bis(2-chloroethyl)phosphoramidic dichloride

描述

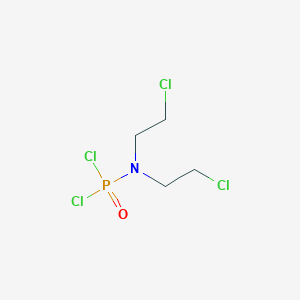

Bis(2-chloroethyl)phosphoramidic dichloride (CAS 127-88-8) is an organophosphorus compound with the molecular formula C₄H₈Cl₄NOP and a molecular weight of 258.90 g/mol . Structurally, it consists of a phosphorus center bonded to two 2-chloroethyl groups, an amide nitrogen, and two chlorine atoms. Its reactivity stems from the electrophilic phosphorus atom and the labile chlorine substituents, enabling nucleophilic substitutions with amines, alcohols, and other nucleophiles .

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-dichlorophosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl4NOP/c5-1-3-9(4-2-6)11(7,8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPMYTNILJQKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl4NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155366 | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-88-8 | |

| Record name | N,N-Bis(2-chloroethyl)phosphoramidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 127-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic dichloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl)phosphoramidic Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Early Phosphorylation Techniques

The foundational method for synthesizing bis(2-chloroethyl)phosphoramidic dichloride was established by Friedman and Seligman in 1954. This approach involves suspending bis(2-chloroethyl)amine hydrochloride in phosphoryl chloride (POCl₃) and heating the mixture under reflux until complete dissolution. Excess POCl₃ is subsequently distilled under reduced pressure, yielding a dark-brown oily residue. The crude product is purified by dissolution in a petroleum ether–acetone mixture (1:1).

Key limitations of this method include the formation of byproducts due to the high reactivity of POCl₃ and the need for meticulous temperature control to prevent decomposition. Despite these challenges, this method laid the groundwork for subsequent refinements.

Contemporary Phosphorylation Techniques

Base-Mediated Phosphorylation

Modern protocols, such as those described in patent WO2016156927A1, introduce tertiary amines like triethylamine to neutralize hydrochloric acid (HCl) generated during the reaction. This modification enhances reaction efficiency by shifting the equilibrium toward product formation. The process involves:

-

Suspending bis(2-chloroethyl)amine hydrochloride in an inert aprotic solvent (e.g., dichloromethane).

-

Adding POCl₃ at 0–10°C to minimize exothermic side reactions.

-

Introducing triethylamine dropwise to bind HCl, facilitating the release of free bis(2-chloroethyl)amine for phosphorylation.

This method achieves higher purity (>99%) by reducing side reactions and simplifying post-reaction purification.

Solvent and Temperature Optimization

Recent advancements prioritize solvent selection and temperature gradients. Chlorinated solvents (e.g., chloroform) are preferred for their ability to dissolve both reactants and byproducts while maintaining a moisture-free environment. Reaction temperatures are staged:

-

Initial phase : −15 to −10°C to control exothermicity.

-

Cyclization phase : −7 to −3°C to promote intermediate formation.

-

Final substitution : 15–20°C to complete chlorine displacement.

Comparative Analysis of Methodologies

The base-mediated method outperforms the traditional approach in purity and controllability, albeit with increased procedural complexity.

Reaction Optimization and Process Control

Stoichiometric Adjustments

A molar ratio of 1:1.05–1.10 (amine hydrochloride to POCl₃) minimizes residual reactants while avoiding phosphoramide triester byproducts. Excess POCl₃ (>10%) risks hydrolytic degradation, particularly in non-anhydrous conditions.

化学反应分析

Types of Reactions

Bis(2-chloroethyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and carboxylic acids to form corresponding phosphorylated products.

Hydrolysis: In the presence of water, it hydrolyzes to form bis(2-chloroethyl)phosphoric acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require the presence of a base to neutralize the generated hydrochloric acid .

Major Products Formed

The major products formed from reactions with this compound include phosphorylated alcohols, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of various organic compounds .

科学研究应用

Chemical Properties and Safety Considerations

Bis(2-chloroethyl)phosphoramidic dichloride is characterized by its high toxicity and potential carcinogenic effects. It is a white crystalline solid that is sensitive to moisture and air, requiring careful handling and storage protocols to mitigate risks associated with its corrosive nature and reactivity with various substances . Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound due to its hazardous nature .

Antitumor Agents

One of the most significant applications of this compound is in the development of hypoxia-activated prodrugs for cancer therapy. Research has demonstrated that this compound can be utilized to synthesize prodrugs that selectively release cytotoxic agents in hypoxic tumor environments. For instance, studies have shown that derivatives of this compound exhibit enhanced antitumor efficacy in vitro and in vivo by targeting specific tumor microenvironments .

Case Study: Hypoxia-Activated Prodrug Therapy

- Objective : To evaluate the effectiveness of this compound in synthesizing prodrugs for hypoxic tumors.

- Methodology : The compound was reacted with lithium alkoxide under controlled conditions to form a hypoxia-selective prodrug.

- Findings : The resulting prodrug demonstrated significant tumor reduction in treated mice compared to controls, indicating its potential as an effective therapeutic agent against hypoxic tumors .

Synthesis of Phosphorodiamidates

This compound serves as a precursor for synthesizing various phosphorodiamidates, which are compounds of interest for their biological activity. The synthesis typically involves the reaction of this compound with amines or other nucleophiles, leading to products that can exhibit antimicrobial or antitumor properties .

Intermediate in Organic Synthesis

This compound is employed as an intermediate in the synthesis of other chemical entities, particularly in the field of organophosphorus chemistry. Its ability to introduce phosphoramidic groups into organic molecules makes it valuable for developing new compounds with desired biological activities.

Example Reactions :

- Reaction with amines to form phosphoramide derivatives.

- Utilization in the synthesis of chiral oxazaphospholidinones, which are explored for their potential pharmacological properties .

Mechanistic Studies in Cancer Biology

Research utilizing this compound has provided insights into cellular mechanisms involved in cancer progression and treatment resistance. By studying how cells respond to this compound, researchers can better understand the pathways that lead to tumor growth and metastasis.

Case Study: Cellular Response Analysis

- Objective : To investigate the cellular mechanisms activated by this compound.

- Methodology : Immunostaining techniques were employed to assess cell proliferation and apoptosis markers in treated cells.

- Findings : Significant alterations in cell cycle progression were observed, indicating that this compound may influence key regulatory pathways involved in cancer cell proliferation .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Research | Development of hypoxia-activated prodrugs for cancer therapy | Enhanced efficacy against tumors in hypoxic environments |

| Organic Synthesis | Intermediate for synthesizing phosphorodiamidates | Formation of biologically active phosphoramide derivatives |

| Biological Mechanisms | Studies on cellular responses to treatment | Insights into cancer cell proliferation mechanisms |

作用机制

The mechanism of action of bis(2-chloroethyl)phosphoramidic dichloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The compound targets nucleophilic sites on molecules, such as hydroxyl, amino, and carboxyl groups, leading to the formation of phosphorylated products. This reactivity is crucial for its role as a phosphorylating agent and catalyst in various chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares Bis(2-chloroethyl)phosphoramidic dichloride with analogous compounds, focusing on chemical properties, applications, and toxicity:

Reactivity and Functional Group Analysis

- Phosphorus Electrophilicity : this compound exhibits higher electrophilicity at the phosphorus center compared to diethyl or diisopropyl analogs due to the electron-withdrawing chloroethyl groups. This enhances its reactivity in nucleophilic substitutions, as seen in prodrug synthesis .

- Steric Effects : Diisopropylphosphoramidic dichloride (CAS 921-26-6) shows reduced reactivity in cyclization reactions due to bulky isopropyl groups, whereas the chloroethyl substituents in the target compound balance reactivity and steric accessibility .

- Comparative Stability : BCEE (CAS 111-44-4) is more stable under ambient conditions but decomposes upon exposure to moisture, releasing hydrochloric acid. In contrast, phosphoramidic dichlorides hydrolyze rapidly, necessitating anhydrous handling .

Research Findings and Key Studies

Synthesis of Cyclic Phosphoramidates : Cyclization reactions with pyrrolidine and piperidine derivatives yield hexahydropyrrolo-oxadiazaphosphinanes, demonstrating the compound’s versatility in heterocyclic chemistry .

SPR Binding Assays : Immobilized aggrecan studies using Biacore T200 reveal interactions between phosphoramidate derivatives and cartilage proteins, supporting applications in osteoarthritis research .

LD₅₀ Predictions : While this compound lacks empirical LD₅₀ data, structurally related bis(2-chloroethyl) sulfide has a predicted LD₅₀ of 23 mg/kg (rat, oral), highlighting the role of the central atom (P vs. S) in toxicity .

生物活性

Bis(2-chloroethyl)phosphoramidic dichloride (CAS Number: 127-88-8) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, synthesis, and relevant case studies.

- Molecular Formula : CHClNOP

- Molecular Weight : 258.89 g/mol

- Physical State : Solid (white to gray powder)

- Melting Point : 54 °C

- Boiling Point : 125 °C at 0.7 mmHg

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound possess significant antioxidant and antimicrobial activities, particularly against various bacterial strains . The mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a derivative containing bis(2-chloroethyl) moieties was evaluated for its ability to target cancer cells effectively, demonstrating a promising therapeutic index .

Case Studies

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to cellular damage and death. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties.

Safety and Toxicology

This compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, necessitating strict safety measures during handling. The compound is moisture-sensitive and should be stored under inert gas conditions to maintain stability .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2-chloroethyl)phosphoramidic dichloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between phosphoryl chloride derivatives and 2-chloroethylamine. Optimization involves adjusting molar ratios (e.g., 1:2 for phosphoryl chloride to amine) and reaction temperature (40–60°C) to maximize yield . Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). For scale-up, consider solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : ³¹P NMR to confirm phosphorus-centered bonding (δ ~10–15 ppm for phosphoramidates) .

- FT-IR : Look for P=O stretching (~1250 cm⁻¹) and P-Cl vibrations (~580 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as halogenated waste .

- Storage : Keep in amber glass bottles under anhydrous conditions (4°C, desiccator) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction pathways. For example:

- Nucleophilic Attack : Calculate activation energies for amine or alcohol interactions at the phosphorus center.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity impacts on reaction rates .

- Validation : Compare computed IR spectra and Gibbs free energy profiles with experimental data to refine models .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Address this via:

- Reproducibility Checks : Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Analytical Controls : Quantify trace impurities (e.g., hydrolyzed byproducts) via LC-MS.

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize datasets, weighting studies by sample size and methodological rigor .

Q. How can reaction engineering principles improve the scalability of this compound synthesis?

- Methodological Answer : Apply chemical engineering frameworks (CRDC subclass RDF2050112):

- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions.

- Process Optimization : Apply factorial design (e.g., 2³ experiments) to test variables like temperature, pressure, and catalyst loading.

- Separation Technologies : Implement membrane distillation or centrifugal partitioning chromatography for high-purity isolation .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–12) with UV-Vis monitoring. Key findings:

- Acidic Conditions : Protonation of the phosphoryl oxygen accelerates hydrolysis (t₁/₂ = 2 h at pH 2).

- Neutral/Basic Conditions : Base-catalyzed cleavage of P-Cl bonds dominates (t₁/₂ = 30 min at pH 10).

- Stabilizers : Additives like triethyl phosphate (1–5 mol%) can extend shelf life by chelating reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。